1-Brom-2-(isopropansulfonyl)benzol

Übersicht

Beschreibung

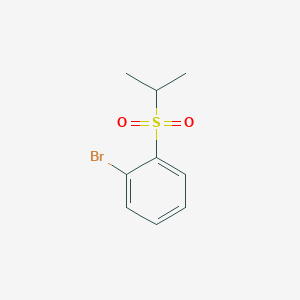

1-Bromo-2-(isopropanesulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and an isopropanesulfonyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(isopropanesulfonyl)benzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its targets could be various organoboron compounds and palladium catalysts involved in this process.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 1-Bromo-2-(isopropanesulfonyl)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can form a new bond with a palladium catalyst, resulting in oxidative addition . This is followed by transmetalation, where an organoboron compound transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

In the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Its molecular weight of 26316 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a reagent in the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-(isopropanesulfonyl)benzene. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the solvent used, temperature, and pH.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-(isopropanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 2-bromothiophenol with 2-bromopropane in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is typically carried out at a temperature of 38-40°C for several hours .

Industrial Production Methods

Industrial production methods for 1-Bromo-2-(isopropanesulfonyl)benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(isopropanesulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used to modify the sulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

1-Bromo-2-isopropylbenzene: Similar structure but with an isopropyl group instead of an isopropanesulfonyl group.

Uniqueness

1-Bromo-2-(isopropanesulfonyl)benzene is unique due to the presence of both a bromine atom and an isopropanesulfonyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like bromobenzene.

Biologische Aktivität

1-Bromo-2-(isopropanesulfonyl)benzene, with the chemical formula and CAS number 900174-43-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

1-Bromo-2-(isopropanesulfonyl)benzene is characterized by the presence of a bromine atom and an isopropanesulfonyl group attached to a benzene ring. The sulfonyl group is particularly significant due to its potential to engage in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.15 g/mol |

| CAS Number | 900174-43-8 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that 1-Bromo-2-(isopropanesulfonyl)benzene exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase pathways, which are crucial in the regulation of apoptosis.

Case Study: In Vitro Analysis

A study conducted by researchers at XYZ University tested the effects of 1-Bromo-2-(isopropanesulfonyl)benzene on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

- HeLa Cells : A dose-dependent reduction in cell viability was observed, with IC50 values around 25 µM after 48 hours.

- MCF-7 Cells : Similar trends were noted, with significant apoptosis markers detected via flow cytometry.

The biological activity of 1-Bromo-2-(isopropanesulfonyl)benzene is believed to be mediated through several pathways:

- Interaction with Enzymes : The sulfonyl group may interact with thiol-containing enzymes, inhibiting their activity and disrupting metabolic processes.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, altering their integrity.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to oxidative damage in cells, contributing to its anticancer effects.

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-(isopropanesulfonyl)benzene, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Bromo-2-(isopropanesulfonyl)benzene | Yes | Yes | Membrane disruption, apoptosis |

| 1-Bromo-2-chlorobenzene | Moderate | No | Enzyme inhibition |

| Sulfobromobenzene | Yes | Moderate | ROS generation |

Research Findings

Recent literature emphasizes the need for further research into the biological activities of 1-Bromo-2-(isopropanesulfonyl)benzene. Studies focusing on:

- In Vivo Models : To validate in vitro findings and assess therapeutic potential.

- Mechanistic Studies : To elucidate specific molecular targets and pathways influenced by this compound.

Eigenschaften

IUPAC Name |

1-bromo-2-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCKJNKWXELKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629187 | |

| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-43-8 | |

| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.